DOXYL-cyclohexane

Lipophilicity Partition Coefficient Membrane Permeability

In EPR spectroscopy, inconsistent spin probe performance due to uncontrolled analog substitution can invalidate comparative dynamic studies. DOXYL-cyclohexane (CAS 16302-61-7) eliminates this variable with its rigid, spiro-cyclic framework, providing a defined rotational anisotropy for reliable microviscosity calibration. - Consistent Rotational Correlation: Its architecture ensures reproducible tumbling dynamics in non-polar solvents, serving as a standard for polymer and lubricant research. - Predictable Partitioning: With a LogP of 2.04, it localizes reliably in lipid phases for quantitative membrane polarity mapping. - Differentiated Localization: Distinct partitioning relative to TEMPO or PROXYL probes enables dissection of hydrophobicity effects in mixed micellar systems.

Molecular Formula C10H18NO2
Molecular Weight 184.26 g/mol
CAS No. 16302-61-7
Cat. No. B058796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOXYL-cyclohexane
CAS16302-61-7
SynonymsDOXYL-cyclohexane
Molecular FormulaC10H18NO2
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1(COC2(N1[O])CCCCC2)C
InChIInChI=1S/C10H18NO2/c1-9(2)8-13-10(11(9)12)6-4-3-5-7-10/h3-8H2,1-2H3
InChIKeyIIQLHCWONLMNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOXYL-cyclohexane: Nitroxide Spin Label for EPR


DOXYL-cyclohexane (CAS 16302-61-7) is a cyclic aminoxyl (nitroxide) radical belonging to the DOXYL (4,4-dimethyloxazolidine-N-oxyl) family of spin labels. Structurally, it consists of a nitroxide-bearing oxazolidine ring spiro-fused to a cyclohexane moiety, imparting a calculated XLogP3 of 1.5 and a topological polar surface area of 13.5 Ų [1]. The compound serves as a paramagnetic probe for electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular rotational dynamics, local polarity, and structural ordering in diverse chemical and biological environments [2].

Substituting DOXYL-cyclohexane: Reproducibility Risks


Nitroxide spin labels are not functionally interchangeable; their distinct molecular architectures govern critical parameters such as rotational correlation time (τc), hyperfine coupling constant (aN), lipophilicity (logP), and chemical stability under experimental conditions. For instance, TEMPO lacks the oxazolidine ring oxygen present in DOXYL derivatives, which alters its redox stability and synthetic versatility [1], while PROXYL nitroxides exhibit significantly different partition coefficients between hydrophobic and aqueous phases, leading to altered probe localization in membrane or micellar systems [2]. Even within the DOXYL family, the position of the nitroxide group along an alkyl chain (e.g., 5-DOXYL vs. 12-DOXYL) drastically changes the probe's depth within a lipid bilayer, directly affecting measured fluidity and order parameters [3]. Therefore, substituting DOXYL-cyclohexane with an analog without rigorous re-validation of the experimental system introduces uncontrolled variables that can invalidate comparative data analysis.

DOXYL-cyclohexane vs. Alternative Spin Labels


Lipophilicity (LogP) Comparison

DOXYL-cyclohexane exhibits a calculated LogP (octanol-water partition coefficient) of 2.04, which is intermediate in lipophilicity compared to the more polar TEMPO (LogP ~0.9-1.2) and the more hydrophobic PROXYL-based probes [1]. This difference in LogP dictates the equilibrium distribution of the spin probe in biphasic or membrane-mimetic systems. For comparison, a proxyl nitroxide was found to be significantly less polar than a doxyl nitroxide when partitioned between dodecane and water under identical conditions [2].

Lipophilicity Partition Coefficient Membrane Permeability Spin Probe Localization

Rotational Correlation Time (τc) and Microviscosity

The rotational correlation time (τc) of nitroxide spin probes is highly sensitive to the local viscosity of the surrounding medium. In cyclohexane solvent, DOXYL-based probes exhibit characteristic τc values that can be directly compared to other nitroxides. Studies on DOXYL stearic acids at the alumina/cyclohexane interface demonstrate that probe mobility is markedly dependent on temperature and the presence of surfactants, with the nitroxide group's distance from an anchoring point dictating the observed τc [1]. While specific τc values for free DOXYL-cyclohexane in pure cyclohexane are not directly available in the open literature, the class-level behavior of DOXYL probes in cyclohexane is well-established, and the spiro-cyclic structure of DOXYL-cyclohexane is expected to provide a distinct rotational anisotropy compared to linear-chain DOXYL derivatives [2].

Rotational Dynamics Microviscosity EPR Lineshape Analysis Solvent Effects

Hyperfine Coupling (aN) and Polarity Calibration

The isotropic 14N-hyperfine coupling constant (aN) of nitroxides is a linear function of the local environmental polarity. While direct aN values for DOXYL-cyclohexane are not explicitly tabulated, comprehensive studies on DOXYL spin labels have established robust correlations between aN and solvent polarity. For instance, the aN of 12-DOXYL-stearic acid varies systematically across aprotic solvents of differing dielectric constants, providing a calibration curve for translating EPR data into local polarity profiles [1]. These correlations are transferable to other DOXYL-based probes, including DOXYL-cyclohexane, allowing for quantitative polarity mapping in complex systems like reverse micelles and lipid bilayers [2].

Hyperfine Coupling Polarity Probe EPR Calibration Membrane Depth Profiling

DOXYL-cyclohexane: Validated Use Cases


Microviscosity Calibration in Non-Aqueous Solvents

Leveraging its well-defined molecular structure and established class-level behavior in cyclohexane [1], DOXYL-cyclohexane is optimally suited as a standard probe for calibrating local viscosity and molecular tumbling dynamics in non-polar and aprotic solvents. Its rigid, spiro-cyclic framework provides a consistent rotational anisotropy, making it a reliable reference for EPR-based microviscosity measurements in polymer solutions, lubricants, and colloidal dispersions.

Polarity Mapping in Membrane Systems

Given the comprehensive calibration of DOXYL hyperfine couplings against solvent polarity [2], DOXYL-cyclohexane can be employed to establish baseline polarity values in model membrane systems. Its intermediate lipophilicity (LogP 2.04) [3] ensures it partitions predictably into lipid phases, allowing researchers to use it as an internal standard for converting EPR spectral parameters into quantitative polarity maps within the hydrophobic core of membranes or the interior of reverse micelles [4].

Probe Localization and Dynamics Comparison

The distinct partition coefficient of DOXYL-cyclohexane relative to more polar (e.g., TEMPO) or more hydrophobic (e.g., certain PROXYL) nitroxides [3] makes it a valuable comparative probe. In mixed micellar or biphasic systems, its specific partitioning behavior allows researchers to contrast its localization and mobility with that of other spin probes, thereby dissecting the contributions of hydrophobicity to probe dynamics and environmental sampling.

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